molecular formula C23H17ClFN3O4S B2945193 Ethyl 2-[2-({[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-1,3-thiazol-4-yl]benzenecarboxylate CAS No. 250713-88-3

Ethyl 2-[2-({[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-1,3-thiazol-4-yl]benzenecarboxylate

Cat. No.: B2945193
CAS No.: 250713-88-3
M. Wt: 485.91
InChI Key: PNJRPFHGQJJNPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups, including an ester group, a thiazole ring, an isoxazole ring, and a benzene ring . These functional groups suggest that this compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic benzene ring, the heterocyclic thiazole and isoxazole rings, and the ester group would all contribute to its overall structure .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the ester group could undergo hydrolysis or transesterification reactions. The aromatic rings might participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ester group and the aromatic rings could affect its solubility, melting point, boiling point, and other properties .

Scientific Research Applications

Radioisotope Labeling Research has demonstrated the synthesis of carbon-14 labelled dufulin, a chemical structurally similar to Ethyl 2-[2-({[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-1,3-thiazol-4-yl]benzenecarboxylate. These labelled products are crucial in studying the compound's metabolism, residue, and environmental behavior through radioisotope tracing techniques (Yang et al., 2018).

Synthetic Studies in Peptide Research The compound has been utilized in the synthesis of peptides, specifically in the isomerization of amino acid components of thiazoline peptides, which are significant in understanding the structural dynamics and functions of these biomolecules (Hirotsu et al., 1970).

Photophysical Properties and Activation Studies on the photochemical reactions and photophysical properties of similar ethyl thiazole-carboxylate compounds have been conducted. These compounds, including this compound, are explored for their potential in singlet-oxygen sensitization, which is essential in photo-oxidation processes (Amati et al., 2010).

Antimicrobial Activity this compound and its derivatives have been synthesized and characterized for their antimicrobial activity. These studies are significant in developing new antimicrobial agents and understanding their mechanisms of action (Spoorthy et al., 2021).

Anticancer Research In the field of oncology, derivatives of this compound have been synthesized and evaluated for their potential as apoptosis-inducing agents in breast cancer treatment. Such research is vital for developing new cancer therapies (Gad et al., 2020).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the precautions needed when handling it. Without specific information, it’s difficult to provide details .

Future Directions

The future research directions for this compound could involve exploring its potential uses, studying its properties in more detail, and developing more efficient methods for its synthesis .

Properties

IUPAC Name

ethyl 2-[2-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-1,3-thiazol-4-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClFN3O4S/c1-3-31-22(30)14-8-5-4-7-13(14)17-11-33-23(26-17)27-21(29)18-12(2)32-28-20(18)19-15(24)9-6-10-16(19)25/h4-11H,3H2,1-2H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNJRPFHGQJJNPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C2=CSC(=N2)NC(=O)C3=C(ON=C3C4=C(C=CC=C4Cl)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.